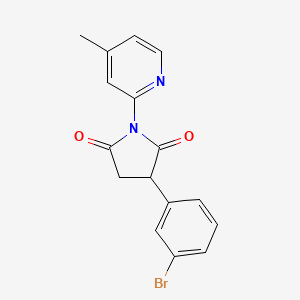
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a pyrrolidinyl group at the 4th position, and a trifluoromethyl group at the 2nd position of the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the bromine, pyrrolidinyl, and trifluoromethyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, pyrrolidinyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the pyrrolidinyl group.
4-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine: Lacks the bromine atom.
5-Bromo-4-(pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the bromine, pyrrolidinyl, and trifluoromethyl groups in 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine imparts distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and potential for specific biological interactions. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10BrF3N2 |
|---|---|
Poids moléculaire |
295.10 g/mol |
Nom IUPAC |
5-bromo-4-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10BrF3N2/c11-8-5-16-9(10(12,13)14)3-7(8)6-1-2-15-4-6/h3,5-6,15H,1-2,4H2 |
Clé InChI |
HVKGTMPLAQTTCT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC(=NC=C2Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
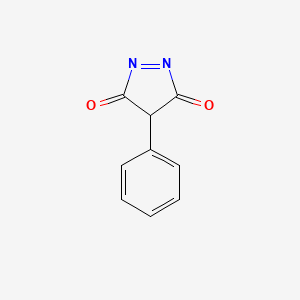
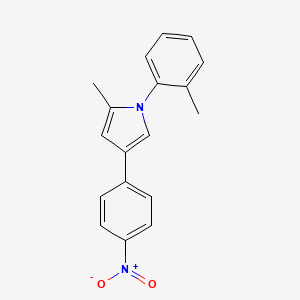


![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
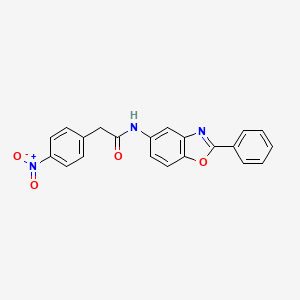
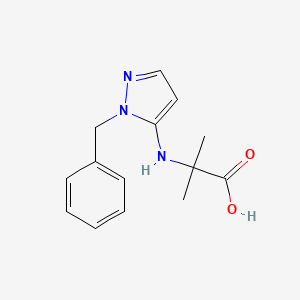
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)

![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

